molecular formula C6H14O4S2 B602391 3,3'-Dithiobis(propane-1,2-diol) CAS No. 4807-52-7

3,3'-Dithiobis(propane-1,2-diol)

Cat. No.: B602391
CAS No.: 4807-52-7
M. Wt: 214.30
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Description

3,3'-Dithiobis(propane-1,2-diol) is a disulfide-linked diol characterized by two propane-1,2-diol moieties connected via a dithiobis (-S-S-) bridge. This structure confers unique redox-responsive properties, making it valuable in biomedical applications such as drug delivery systems, where controlled release under reducing conditions is required . The compound’s synthesis often involves thiol-disulfide exchange reactions or oxidative coupling of thiol precursors. Its bifunctional hydroxyl groups enable participation in polymerization and crosslinking reactions, expanding its utility in material science .

Properties

IUPAC Name

3-(2,3-dihydroxypropyldisulfanyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O4S2/c7-1-5(9)3-11-12-4-6(10)2-8/h5-10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPSVHAYVNZDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CSSCC(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3,3’-Dithiobis(propane-1,2-diol) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving disulfide bonds and their role in protein structure and function.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of various chemical products and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis(propane-1,2-diol) involves its ability to form and break disulfide bonds. This property is crucial in biological systems where disulfide bonds play a significant role in protein folding and stability. The compound can interact with molecular targets that contain thiol groups, leading to the formation of disulfide bonds and subsequent changes in the structure and function of the target molecules.

Comparison with Similar Compounds

Structural Analogs

(a) 3,3'-Oxybis(propane-1,2-diol) (CAS 627-82-7)
  • Structure : Ether (-O-) bridge instead of disulfide (-S-S-).
  • Properties :
    • Higher hydrolytic stability due to the inert ether linkage.
    • Lacks redox sensitivity, limiting biomedical utility compared to the disulfide analog.
    • Used as a plasticizer or crosslinker in resins and polymers .
  • Molecular Weight : 166.17 g/mol vs. 214.29 g/mol for 3,3'-Dithiobis(propane-1,2-diol).
(b) 3,3'-(1,3-Phenylenebis(oxy))bis(propane-1,2-diol) (CAS 7324-53-0)
  • Structure : Aromatic (phenylene) spacer between diol units.
  • Properties :
    • Enhanced rigidity and thermal stability due to the aromatic core.
    • Applications in epoxy resins and high-performance polymers .
  • Molecular Weight : 258.27 g/mol, significantly higher than the disulfide analog.
(c) Propane-1,2-diol (1,2-Propanediol)
  • Structure: Monomeric unit lacking bridging groups.
  • Properties: Simpler, non-polymeric structure used as a solvent, antifreeze, or humectant. Microbial production via Lactobacillus buchneri fermentation yields up to 49.4 g/kg dry matter in silage .

Functional Group Analogs

(a) DL-3,3′-Dithiobis(2-aminopropionic acid)
  • Structure: Amino acid derivatives with disulfide bridges.
  • Properties :
    • Enhanced biocompatibility for protein conjugation or peptide-based therapeutics.
    • Higher melting point (~210°C) compared to 3,3'-Dithiobis(propane-1,2-diol) due to ionic interactions .
(b) 3,3'-Dithiodipropionic Acid
  • Structure : Carboxylic acid termini instead of diols.
  • Properties: Used in self-assembled monolayers (SAMs) and corrosion inhibition. Acidic groups enable pH-responsive behavior, unlike the neutral diol .

Biological Activity

3,3'-Dithiobis(propane-1,2-diol), also known as DTT (dithiothreitol), is a small-molecule compound widely used in biochemistry and molecular biology. Its primary function is as a reducing agent, particularly in the stabilization of proteins and enzymes by maintaining them in their reduced state. This article explores the biological activity of DTT, including its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3,3'-Dithiobis(propane-1,2-diol) can be represented as follows:

C6H14O4S2\text{C}_6\text{H}_{14}\text{O}_4\text{S}_2

It features two thiol groups (-SH) that enable its reducing properties. DTT is soluble in water and has a low molecular weight, making it suitable for various biochemical applications.

DTT acts primarily through the reduction of disulfide bonds in proteins, which is crucial for maintaining protein structure and function. The mechanism can be summarized as follows:

  • Reduction of Disulfides : DTT reduces disulfide bonds (-S-S-) to free thiol groups (-SH), which can prevent protein aggregation and maintain enzyme activity.
  • Antioxidant Activity : By donating electrons, DTT can neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.
  • Modulation of Enzyme Activity : DTT can influence the activity of various enzymes by altering their redox state.

Biological Applications

DTT's biological activities make it valuable in several fields:

  • Biochemistry : Used extensively in protein purification and analysis to maintain proteins in their reduced form.
  • Cell Biology : Protects cells from oxidative damage during experiments.
  • Pharmaceutical Research : Investigated for potential therapeutic applications due to its antioxidant properties.

Case Studies

Several studies have highlighted the biological activity of DTT:

  • Protein Stability :
    • A study demonstrated that the addition of DTT significantly improved the stability of recombinant proteins during purification processes, enhancing yield and activity.
  • Antioxidant Effects :
    • Research indicated that DTT effectively scavenged free radicals in vitro, suggesting its potential use as a protective agent against oxidative damage in cellular systems .
  • Therapeutic Potential :
    • Investigations into the role of DTT in neuroprotection revealed that it could mitigate neuronal cell death induced by oxidative stress, indicating its potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activities of DTT

Activity TypeDescriptionReference
Protein ReductionReduces disulfide bonds to maintain protein function
Antioxidant ActivityScavenges reactive oxygen species
NeuroprotectionProtects neuronal cells from oxidative damage

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